3-(4-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(4-Fluorophenyl)-N~5~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a pyrazolylmethyl group, and an oxadiazole ring. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N~5~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a one-pot three-component reaction involving an α, β-unsaturated ketone, hydrazine derivatives, and subsequent oxidative aromatization.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the pyrazole and oxadiazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, microwave-assisted reactions, and eco-friendly methodologies to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially yielding reduced oxadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
3-(4-Fluorophenyl)-N~5~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N~5~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways, receptors associated with cancer cell proliferation, and microbial enzymes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell cycle regulation, and microbial metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one
Uniqueness
3-(4-Fluorophenyl)-N~5~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of a fluorophenyl group, a pyrazolylmethyl group, and an oxadiazole ring
Properties
Molecular Formula |
C16H16FN5O2 |
---|---|
Molecular Weight |
329.33 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H16FN5O2/c1-9-13(10(2)22(3)20-9)8-18-15(23)16-19-14(21-24-16)11-4-6-12(17)7-5-11/h4-7H,8H2,1-3H3,(H,18,23) |
InChI Key |
OWOKMHIPQVGIHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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